molecular formula C14H16N2O3 B1311976 Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 218632-36-1

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1311976
CAS No.: 218632-36-1
M. Wt: 260.29 g/mol
InChI Key: JMULFDKDMXDQJB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS 218632-36-1) is a pyrazole-based heterocyclic compound of significant interest in medicinal and organic chemistry research. It is characterized by a 4-methoxyphenyl group at the 1-position, a methyl group at the 3-position, and an ethyl ester moiety at the 5-position of the pyrazole ring. This specific arrangement of functional groups makes it a valuable scaffold for constructing more complex molecules . This compound serves as a versatile building block in scientific research, particularly in the synthesis of novel compounds with potential biological activities. Pyrazole derivatives are widely studied for their diverse pharmacological properties, including investigated anticancer, antimicrobial, and anti-inflammatory properties . The ester functional group is a key reactive site, allowing researchers to perform further chemical transformations, such as reduction to alcohols or hydrolysis to carboxylic acids, for structural diversification and prodrug development . The primary synthetic route for this compound involves the acid-catalyzed cyclization of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol under reflux conditions, which typically provides moderate to high yields . Its mechanism of action in biological studies is application-dependent but often involves interactions with enzymatic targets or modulation of cellular signaling pathways, potentially through binding to active sites . This product is intended for research and development purposes only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-10(2)15-16(13)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMULFDKDMXDQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452256
Record name ETHYL 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218632-36-1
Record name ETHYL 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 4-Methoxyphenylhydrazine with Ethyl Acetoacetate

  • Reagents: 4-methoxyphenylhydrazine, ethyl acetoacetate, acid catalyst (e.g., acetic acid or hydrochloric acid), ethanol solvent.
  • Procedure: The hydrazine and β-ketoester are mixed in ethanol with a catalytic amount of acid. The mixture is refluxed for several hours (typically 4–8 hours) to promote cyclization.
  • Outcome: Formation of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate via ring closure and elimination of water.

Alkylation and Esterification Steps (If Required)

In some synthetic routes, further alkylation or esterification steps may be employed to introduce or modify substituents on the pyrazole ring, although the direct cyclization method is most common.

Alternative Methods Using Pyrazole Precursors

Some patents and literature describe the preparation of related pyrazole carboxylates via methylation or ethylation of pyrazole carboxylic acid esters using reagents like dimethyl carbonate in the presence of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide or diethylene glycol dimethyl ether. These methods involve:

  • Reacting pyrazole carboxylate esters with dimethyl carbonate at elevated temperatures (100–120°C) for several hours.
  • Subsequent purification steps including filtration, solvent removal, and vacuum distillation.
  • Oxidation or substitution reactions to introduce or modify substituents on the pyrazole ring.

While these methods are more commonly reported for pyrazole derivatives with different substituents (e.g., 1-methyl-3-ethyl-5-pyrazole carboxylates), they provide valuable insights into potential synthetic modifications applicable to this compound.

Parameter Typical Conditions Notes
Solvent Ethanol, dimethylformamide, diethylene glycol dimethyl ether Ethanol preferred for cyclization; others for alkylation steps
Temperature Reflux (~78°C for ethanol), 100–120°C for alkylation Higher temperatures favor reaction rate but require control
Catalyst/Base Acid catalyst (acetic acid, HCl) for cyclization; K2CO3 or NaH for alkylation Catalyst choice affects yield and selectivity
Reaction Time 4–10 hours Longer times improve conversion but may increase by-products
Purification Filtration, solvent removal, vacuum distillation Essential for high purity product
  • Cyclization of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic reflux typically yields the target compound in moderate to high yields (60–85%).
  • Alkylation reactions using dimethyl carbonate and bases like potassium carbonate or sodium hydride have demonstrated yields up to 90% for related pyrazole esters, indicating potential for high efficiency in similar systems.
  • Purification by vacuum distillation and solvent extraction ensures removal of unreacted starting materials and by-products, critical for obtaining analytically pure this compound.
Method Key Reagents Conditions Yield (%) Notes
Cyclization 4-methoxyphenylhydrazine, ethyl acetoacetate, acid catalyst Ethanol, reflux 4–8 h 60–85 Direct formation of pyrazole ring
Alkylation with dimethyl carbonate Pyrazole carboxylate ester, K2CO3 or NaH, dimethyl carbonate 100–120°C, 4–10 h Up to 90 Used for methylation/ethylation steps
Oxidation/Substitution (modification) HCl, H2O2, dichloroethane (for related pyrazoles) 20–70°C, several hours Variable For functional group modifications

The preparation of this compound is primarily achieved through the acid-catalyzed cyclization of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol. Alternative methods involving alkylation of pyrazole carboxylate esters with dimethyl carbonate under basic conditions provide routes for structural modifications and potentially improved yields. Optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is essential for maximizing yield and purity. These methods are supported by diverse research findings and patent literature, ensuring a robust and scalable approach to synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating signaling pathways.

Comparison with Similar Compounds

Key Findings :

  • The methoxy group in Compound A offers better solubility compared to halogenated analogs, while fluorine in the 4-fluorophenyl analog enhances target binding through electronegativity .

Positional Isomers and Functional Group Variations

Compound Name Substituent Positions Functional Groups Biological Activity
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate Amino at position 5 Amino, ester Binds to cell cycle regulators; apoptosis induction
Ethyl 1-(4-methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Benzyl at position 1 Methylbenzyl, methoxyphenyl Enzyme inhibition via active-site interaction
Ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate Dichlorophenyl at position 3 Dichloro, ester Potent antimicrobial activity due to electron-withdrawing Cl groups

Key Findings :

  • The amino group at position 5 (in 5-amino analogs) introduces hydrogen-bonding capacity, critical for protein interactions .

Impact of Core Heterocycle Modifications

Compound Name Core Structure Unique Features Biological Relevance
1-(4-Fluorobenzyl)-2-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinylcarbonyl]-1H-benzimidazole Benzimidazole Piperidinylcarbonyl chain Targets GPCRs and ion channels
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate Pyrazole Butylphenyl group Improved membrane permeability due to alkyl chain

Key Findings :

  • Pyrazole cores (as in Compound A) favor planar binding to enzyme active sites, whereas benzimidazole derivatives exhibit broader receptor modulation .
  • Alkyl chains (e.g., butyl) enhance lipophilicity but may reduce metabolic stability .

Biological Activity

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications. The following sections provide a detailed overview of its biological activity, including research findings, case studies, and relevant data.

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 218632-36-1

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. It has shown efficacy against several cancer cell lines:

Cell Line IC₅₀ Value (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

In a comparative study, derivatives similar to this compound were screened for cytotoxicity against A549 lung cancer cells, revealing significant growth inhibition with IC₅₀ values ranging from 26 µM to lower concentrations depending on structural modifications .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines:

Cytokine Inhibition (%) at 10 µM Standard Drug (Dexamethasone) Inhibition (%)
TNF-αUp to 85%76%
IL-6Up to 93%86%

These results suggest that this compound may serve as a potent anti-inflammatory agent comparable to established drugs .

3. Antimicrobial Activity

Pyrazole compounds, including this compound, have demonstrated antimicrobial properties against various pathogens:

Microorganism Activity (µg/mL) Standard Drug Comparison
E. coliEffective at 40Ampicillin
Aspergillus nigerEffective at 40Griseofulvin

These findings indicate the potential of this compound in treating infections caused by resistant strains .

Case Studies and Research Findings

A mini-review published in MDPI emphasized the role of pyrazole derivatives in drug design, particularly focusing on their anticancer and anti-inflammatory activities. The review highlighted that modifications in the pyrazole structure could enhance biological activity and selectivity against specific targets .

In another study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit monoamine oxidase B (MAO-B), with some compounds exhibiting significant activity comparable to known inhibitors .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation or multi-step protocols. For example, derivatives of pyrazole carboxylates are often prepared using the Biginelli reaction, which involves one-pot condensation of aldehydes, β-ketoesters, and thioureas under acidic conditions . Optimization includes adjusting solvent systems (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst (e.g., HCl or p-TsOH). Yield improvements (from ~50% to >80%) are achieved by controlling stoichiometry and reaction time .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy group at 4-position, methyl at pyrazole C3) .
  • X-ray crystallography : To resolve crystal packing and bond angles (e.g., dihedral angles between the pyrazole ring and methoxyphenyl group ≈ 15–25°) .
  • Mass spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ at m/z 275.12) .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but poor in water. Pre-formulation studies recommend DMSO for in vitro assays .
  • Stability : Stable at room temperature under inert atmospheres but sensitive to prolonged UV exposure. Store in amber vials at 4°C .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular viability)?

Contradictions often arise from assay-specific conditions:

  • Enzyme purity : Use recombinant enzymes with ≥95% purity to minimize off-target effects.
  • Cellular permeability : Quantify intracellular concentrations via LC-MS to correlate bioactivity with uptake .
  • Control experiments : Include structurally analogous inactive compounds (e.g., methyl group replaced with hydrogen) to isolate target effects .

Q. What strategies are effective in optimizing the compound’s selectivity for target enzymes (e.g., carbonic anhydrase isoforms)?

  • Molecular docking : Identify key binding residues (e.g., hydrophobic pockets in CA II vs. CA IX) using software like AutoDock Vina .
  • SAR studies : Modify the methoxyphenyl group (e.g., replace with halogenated aryl rings) to enhance isoform specificity. Fluorine substitution at the 4-position improves CA IX selectivity by 20-fold .

Q. How can synthetic byproducts or impurities be minimized during scale-up?

  • Chromatographic monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials .
  • Flow chemistry : Continuous flow systems reduce side reactions (e.g., over-alkylation) by precise residence time control .

Q. What computational methods are recommended for predicting metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II assess metabolic pathways (e.g., cytochrome P450 interactions) and hepatotoxicity risks .
  • MD simulations : Analyze binding persistence to off-target proteins (e.g., hERG channel) over 100-ns trajectories to prioritize derivatives with lower cardiotoxicity .

Methodological Notes

  • Synthetic reproducibility : Replicate reactions under nitrogen to prevent oxidation of the methoxyphenyl group .
  • Data validation : Cross-validate spectral data with reference compounds (e.g., ethyl pyrazole carboxylates in PubChem) to avoid misassignment .
  • Ethical disposal : Follow institutional guidelines for halogenated waste (e.g., incineration at 1200°C for brominated byproducts) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
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Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

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